molecular formula C12H15N3O B2396042 N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide CAS No. 2411273-82-8

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide

Cat. No.: B2396042
CAS No.: 2411273-82-8
M. Wt: 217.272
InChI Key: YRUZPRSBTKETIK-UHFFFAOYSA-N
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Description

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.272 g/mol This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)pyridine with but-2-ynoic acid or its derivatives under suitable reaction conditions. The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure but differ in the substituents attached to the amide group.

    3-Dimethylaminopyridine (DMAP): A related compound with a similar pyridine ring substituted with a dimethylamino group.

Uniqueness

N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide is unique due to its combination of a pyridine ring with a dimethylamino group and a but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-6-12(16)14-9-10-11(15(2)3)7-5-8-13-10/h5,7-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUZPRSBTKETIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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